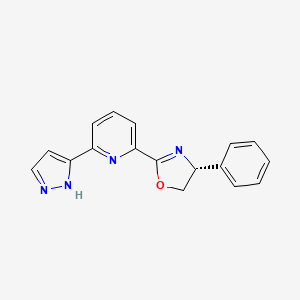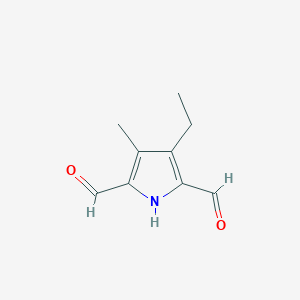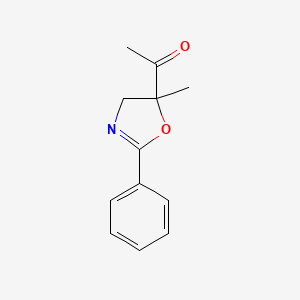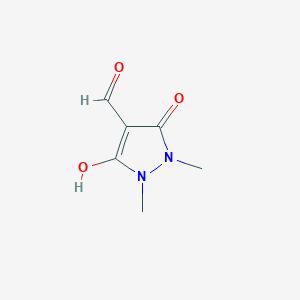![molecular formula C17H20N4O B12883521 Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- CAS No. 821784-81-0](/img/structure/B12883521.png)
Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Pyrrolidine Derivative: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Amination of Pyridine: The pyridine ring is functionalized with an amino group through nucleophilic substitution reactions.
Coupling Reaction: The pyrrolidine derivative is coupled with the aminopyridine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate specific reaction steps, and purification techniques like crystallization or chromatography are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Sodium borohydride in methanol or ethanol is commonly used for reduction.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyrrolidin-2-ylmethyl)pyridine: Similar structure but lacks the benzamide group.
3-(Aminomethyl)pyridine: Similar structure but lacks the pyrrolidine ring.
Benzamide Derivatives: Compounds with similar benzamide groups but different substituents on the aromatic ring.
Uniqueness
3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide is unique due to its combination of a pyrrolidine ring, a pyridine ring, and a benzamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
821784-81-0 |
|---|---|
Molekularformel |
C17H20N4O |
Molekulargewicht |
296.37 g/mol |
IUPAC-Name |
3-[5-(pyrrolidin-2-ylmethylamino)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C17H20N4O/c18-17(22)13-4-1-3-12(7-13)14-8-16(10-19-9-14)21-11-15-5-2-6-20-15/h1,3-4,7-10,15,20-21H,2,5-6,11H2,(H2,18,22) |
InChI-Schlüssel |
LMVDLAKTHWHLGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol](/img/structure/B12883445.png)

![Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-](/img/structure/B12883459.png)
![Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate](/img/structure/B12883467.png)






![3-Methoxy-6-methylbenzo[d]isoxazole](/img/structure/B12883512.png)
![[2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid](/img/structure/B12883514.png)

